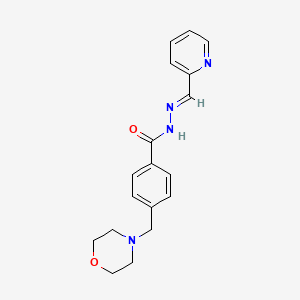

![molecular formula C19H17N3O3 B5568375 N-[4-(acetylamino)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B5568375.png)

N-[4-(acetylamino)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(acetylamino)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide, also known as MLN8054, is a small molecule inhibitor of the Aurora A kinase enzyme. Aurora A kinase is a serine/threonine kinase that plays an important role in cell division and is overexpressed in many types of cancer. MLN8054 has been shown to be an effective inhibitor of Aurora A kinase and has potential as a cancer therapeutic.

科学的研究の応用

Sulfonamide Research Applications

Sulfonamides, including compounds like N-[4-(acetylamino)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide, have been extensively studied for their diverse clinical applications. These compounds are present in many clinically used drugs across categories such as diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and COX2 inhibitors. Recent research has expanded into novel drugs like apricoxib and pazopanib, highlighting the importance of sulfonamides in developing selective antiglaucoma drugs, antitumor agents, and tools for diagnosing various diseases. This privileged structural motif continues to be a focus for future drug development (Carta, Scozzafava, & Supuran, 2012).

Environmental and Health Impact Studies

The environmental and health impacts of chemicals, including sulfamethoxazole, a relative of sulfonamides, have been reviewed, particularly focusing on their presence as persistent organic pollutants. Studies have evaluated the removal technologies for these compounds from aqueous solutions, emphasizing the need for sustainable development of technology to mitigate their environmental impact (Prasannamedha & Senthil Kumar, 2020).

Advanced Oxidation Processes

The degradation of compounds like acetaminophen by advanced oxidation processes (AOPs) provides insight into the environmental fate and potential health risks of pharmaceutical residues. This research area is critical for understanding how to manage the presence of pharmaceutical compounds in the environment and mitigate their effects on human health and ecosystems (Qutob, Hussein, Alamry, & Rafatullah, 2022).

Toxicology and Safety Reviews

The toxicology of related compounds, including acetamide and formamide derivatives, has been updated to provide comprehensive information on their biological effects. Such reviews are crucial for ensuring the safety of chemical compounds used in various applications, including pharmaceuticals (Kennedy, 2001).

作用機序

Target of Action

The primary target of N-(4-acetamidophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide, also known as N-[4-(acetylamino)phenyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide, is Cyclooxygenase-2 (COX-2) . COX-2 is an enzyme that plays a crucial role in the production of prostaglandins, which are lipid compounds that mediate a variety of physiological processes including inflammation, pain, and fever .

Mode of Action

This compound acts as a potent and selective reversible inhibitor of COX-2 . It binds to the active site of the COX-2 enzyme, preventing it from catalyzing the conversion of arachidonic acid to prostaglandins . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation, pain, and fever .

Biochemical Pathways

The compound’s action primarily affects the arachidonic acid pathway . By inhibiting COX-2, it prevents the conversion of arachidonic acid into prostaglandin H2, the precursor of other prostaglandins and thromboxanes . These molecules are involved in various physiological processes such as inflammation, pain sensation, and regulation of body temperature .

Pharmacokinetics

Similar compounds are generally well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The inhibition of COX-2 and the subsequent decrease in prostaglandin production result in reduced inflammation, pain, and fever . This makes the compound effective as an analgesic and antipyretic agent .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its absorption and distribution . Additionally, factors such as temperature and humidity can impact the stability of the compound .

生化学分析

Biochemical Properties

. It is known that similar compounds can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions can vary, but they often involve binding to active sites or allosteric sites on enzymes or proteins, which can modulate their activity .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies would need to be conducted to determine the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of N-(4-acetamidophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide at different dosages in animal models have not been studied .

特性

IUPAC Name |

N-(4-acetamidophenyl)-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O3/c1-12-17(18(22-25-12)14-6-4-3-5-7-14)19(24)21-16-10-8-15(9-11-16)20-13(2)23/h3-11H,1-2H3,(H,20,23)(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBYQEUSXWANSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(6-methyl-3-pyridazinyl)oxy]-N-propylbenzamide](/img/structure/B5568298.png)

![5-allyl-6-hydroxy-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B5568300.png)

![2-(1-azocanyl)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5568328.png)

![8-{[1-(methoxymethyl)cyclobutyl]carbonyl}-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5568330.png)

![5-chloro-2-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5568332.png)

![2-[(4-chlorophenyl)sulfonyl]-5-(trifluoromethyl)pyridine](/img/structure/B5568335.png)

![N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5568342.png)

![2,2-dimethyl-1-(4-methylphenyl)-N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}cyclopropanecarboxamide](/img/structure/B5568343.png)

![6-methyl-2-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperazinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5568352.png)

![N,1,7-trimethyl-N-[(3-phenyl-1H-pyrazol-4-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B5568358.png)

![4-methyl-N-[2,2,2-tribromo-1-(4-morpholinyl)ethyl]benzamide](/img/structure/B5568364.png)

![4-methyl-2-[(4-nitrobenzyl)thio]quinazoline](/img/structure/B5568373.png)

![1-[2-(3,4-dimethylphenoxy)propanoyl]-3-methylpiperidine](/img/structure/B5568377.png)